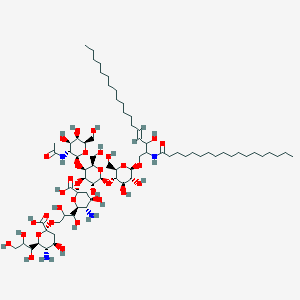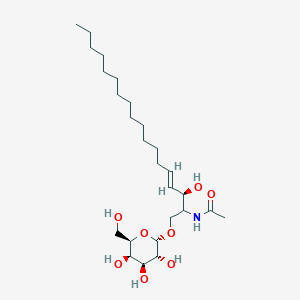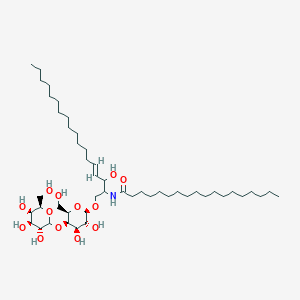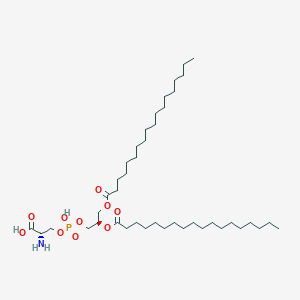
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a pyrimidine derivative with the IUPAC name 5-chloro-6-(trifluoromethyl)-4(1H)-pyrimidinone . It has a molecular weight of 198.53 and its physical form is a white to yellow solid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , has been discussed in various studies . For instance, one study reports a ring cleavage methodology for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The InChI code for 5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is 1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) .Physical And Chemical Properties Analysis
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine is a white to yellow solid . Its unique physicochemical properties are thought to contribute to its biological activities .Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
5-Pyrimidyllithium species, which can be derived from compounds like 4,5-dibromo-6-(trifluoromethyl)pyrimidine and 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, are stable when flanked by electron-withdrawing groups such as trifluoromethyl and chlorine. These species are key in producing high yields of corresponding 5-carboxylic acids, a fundamental process in the synthesis of chemically functionalized compounds (Schlosser, Lefebvre, & Ondi, 2006).
Crystallization and Structural Chemistry
The crystallization of a mixture of 4-amino-5-chloro-2,6-dimethylpyrimidine and 5-chloro-2-hydroxybenzoic acid results in two forms of a 1:1 salt, showcasing different tautomeric forms of the cation. This reveals important insights into the molecular recognition processes which are crucial in drug action, emphasizing the role of hydrogen bonding in pharmaceuticals (Rajam et al., 2017).
Chemical Reactivity and Synthesis
Studies on the chlorination of 4-(perfluoroalkyl)-5-(p-toluenesulfonyl)uracils have led to the synthesis of 5-chloro-6-(perfluoroalkyl)-5-(p-toluenesulfonyl)pyrimidine-2,4(3H,5H)-diones. This process and the resulting compounds' structures, confirmed by NMR spectroscopy and X-ray structural analysis, are pivotal in understanding the reactivity and synthesis of complex molecules (Gudz et al., 2013).
Medicinal Chemistry and Drug Design
The design of cocrystals involving 4-amino-5-chloro-2,6-dimethylpyrimidine and carboxylic acids demonstrates the significance of pyrimidine in medicinal chemistry. Depending on the protonation site, different types of cations can form, leading to complex structures through hydrogen bonding. This underlines the importance of pyrimidine in the development of pharmaceuticals and its role in biological functions (Rajam et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
5-chloro-4-(trifluoromethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClF3N2O/c6-2-3(5(7,8)9)10-1-11-4(2)12/h1H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYYUZNDUQQINCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(C(=O)N1)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClF3N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476614 |
Source


|
| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-4-hydroxy-6-trifluoromethyl-pyrimidine | |
CAS RN |
126538-83-8 |
Source


|
| Record name | 5-Chloro-6-(trifluoromethyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126538-83-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-CHLORO-4-HYDROXY-6-TRIFLUOROMETHYL-PYRIMIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90476614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 8-[(1s,2r)-2-octylcyclopropyl]octanoate](/img/structure/B164451.png)
![[(E,2S,3R)-3-hydroxy-2-[6-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]hexanoylamino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164454.png)
![2-[(2-Methyl-2-propanyl)amino]-1,3-benzothiazol-6-ol](/img/structure/B164457.png)

![(R)-[1,1'-Binaphthalene]-2,2'-diyl bis(trifluoromethanesulfonate)](/img/structure/B164465.png)

![2-[(4-Chlorophenyl)thio]thiophene](/img/structure/B164478.png)





![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)